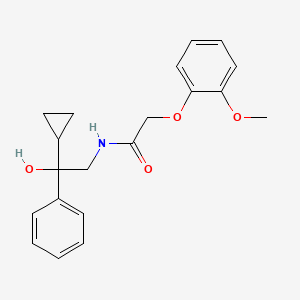

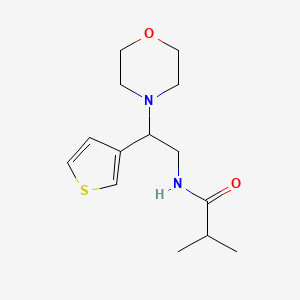

![molecular formula C14H10N2O5 B2525291 2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 873570-71-9](/img/structure/B2525291.png)

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C14H10N2O5 and its molecular weight is 286.243. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

One-Pot Synthesis Using SiO2–OSO3H Nanoparticles : A one-pot three-component reaction involving nano-silica sulfuric acid (SiO2–OSO3H nanoparticles) was used for synthesizing 2-amino-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile derivatives. This method demonstrated improved yields and recoverability of the catalyst for subsequent reactions (Sadeghi et al., 2014).

Regioselective Condensation with Alkylidenephosphoranes : The compound was synthesized regioselectively by reacting 5,6-difur-2′yl-3-oxo-2,3-dihydropyridazin-4-carbonitrile with ester- and keto phosphorus ylides (Abdou et al., 2005).

Biological and Chemical Properties

Antibacterial and Antioxidant Properties : 2-amino-4-alkyl/aryl-6-(hydroxymethyl)-8-oxopyrano[3,2-b]pyran-3-carbonitriles, synthesized using a multicomponent reaction, exhibited notable antibacterial and antioxidant properties. These derivatives showed strong activity against bacteria like Staphylococcus aureus and possessed significant antioxidant activity measured by DPPH radical-scavenging method (Memar et al., 2020).

Crystal Structure Analysis : X-ray diffraction techniques have been used to determine the crystal structure of related carbonitrile compounds. These analyses provide insights into the molecular conformation and stability, which are essential for understanding the chemical properties and potential applications (Sharma et al., 2015).

Green Chemistry and Synthesis

- Green Synthesis with Nano Si–Mg–Fluorapatite Catalyst : The compound was synthesized using a green chemistry approach, featuring aromatic or aliphatic aldehydes, kojic acid, and malononitrile catalyzed by nano fluoroapatite doped with Si and Mg (Si–Mg–FA), in ethanol under reflux conditions. This process emphasizes high yields, short reaction times, and eco-friendly methods (Vafajoo et al., 2014).

Structural and Optical Properties

- Analysis of Thin Films : The structural and optical properties of certain derivatives, such as 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile, have been studied in thin films. These studies are crucial for potential applications in photovoltaic and electronic devices (Zeyada et al., 2016).

Photovoltaic Applications

- Use in Organic–Inorganic Photodiode Fabrication : Research on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, including their application in fabricating organic–inorganic photodiodes, highlights the compound's potential use in the field of renewable energy and advanced materials technology (El-Nahass et al., 2016).

Zukünftige Richtungen

Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives have a wide range of interesting biological activities and their potential in drug discovery has inspired a wide array of synthetic work . The conception of a new modified polycyclic framework based on this core structure has stimulated extensive effort and attention .

Eigenschaften

IUPAC Name |

2-amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O5/c15-5-8-11(10-2-1-3-19-10)13-12(21-14(8)16)9(18)4-7(6-17)20-13/h1-4,11,17H,6,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHJJJSUCMMJJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(tert-butyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2525212.png)

![2-(2,4-dichlorophenoxy)-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B2525220.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2525222.png)

![3,5-dimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2525223.png)

![N-(4-bromophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2525224.png)

![[2-Chloro-6-(trifluoromethoxy)phenyl]methanol](/img/structure/B2525225.png)

![Ethyl 4-{[2-(3,4-difluorophenoxy)benzyl]amino}benzenecarboxylate](/img/structure/B2525229.png)